molecular formula C7H5Br2NO2 B103349 3,5-Dibromosalicylamide CAS No. 17892-25-0

3,5-Dibromosalicylamide

Katalognummer: B103349
CAS-Nummer: 17892-25-0
Molekulargewicht: 294.93 g/mol
InChI-Schlüssel: UPLRPVGMEIBZLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibromosalicylamide is an organic compound with the molecular formula C7H5Br2NO2 and a molecular weight of 294.93 g/mol It is a derivative of salicylamide, where two bromine atoms are substituted at the 3 and 5 positions of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Dibromosalicylamide can be synthesized through the bromination of salicylamide. The reaction typically involves the use of bromine or a bromine source in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time can optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dibromosalicylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 3,5-Dibromosalicylamide and its derivatives involves interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to dopamine-D2 receptors, modulating neurotransmitter activity and exerting antipsychotic effects. The bromine atoms in the structure enhance its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Uniqueness of 3,5-Dibromosalicylamide: this compound is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties.

Eigenschaften

IUPAC Name

3,5-dibromo-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLRPVGMEIBZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326292
Record name 3,5-Dibromosalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17892-25-0
Record name NSC526322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dibromosalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromosalicylamide
Reactant of Route 2
Reactant of Route 2
3,5-Dibromosalicylamide
Reactant of Route 3
Reactant of Route 3
3,5-Dibromosalicylamide
Reactant of Route 4
Reactant of Route 4
3,5-Dibromosalicylamide
Reactant of Route 5
3,5-Dibromosalicylamide
Reactant of Route 6
3,5-Dibromosalicylamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.